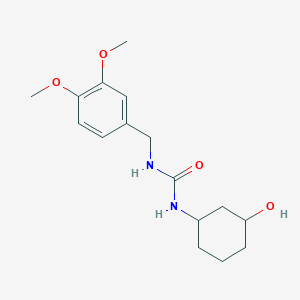

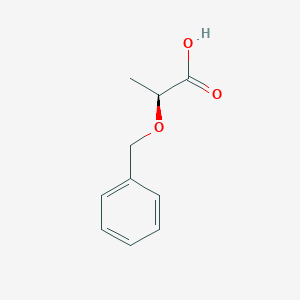

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea, also known as DM-HU-211, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. The compound is a derivative of the naturally occurring cannabinoid, anandamide, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. DM-HU-211 has been found to have potent neuroprotective properties and has been studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. The process involved Ugi reactions followed by treatment with sodium ethoxide to yield the desired products, showcasing the versatility of urea derivatives in synthesizing complex molecular structures (Sañudo et al., 2006).

Total Synthesis of Toxic Metabolites : Another significant application is highlighted by White and Hansen (2005), who described the total synthesis of (-)-7-epicylindrospermopsin, a toxic metabolite, through a series of reactions that included the formation of a cyclic urea. This research underscores the role of urea derivatives in synthesizing biologically significant compounds (White & Hansen, 2005).

Molecular Interactions and Properties

Complexation-Induced Unfolding of Heterocyclic Ureas : Research by Corbin et al. (2001) on heterocyclic ureas revealed their ability to unfold and form multiply hydrogen-bonded complexes. This study provides insights into the structural dynamics of urea derivatives and their potential applications in designing molecular recognition and self-assembly systems (Corbin et al., 2001).

Lossen Rearrangement for Synthesizing Ureas : Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method highlights an efficient approach to generating urea compounds under mild conditions, with potential applications in various synthetic pathways (Thalluri et al., 2014).

Biomedical Applications

- Anti-HIV-1 Activity of Urea Derivatives : Sakakibara et al. (2015) synthesized a series of urea derivatives and evaluated them as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, indicating the therapeutic potential of urea derivatives in antiviral research (Sakakibara et al., 2015).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-21-14-7-6-11(8-15(14)22-2)10-17-16(20)18-12-4-3-5-13(19)9-12/h6-8,12-13,19H,3-5,9-10H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZHQXRRTRMANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

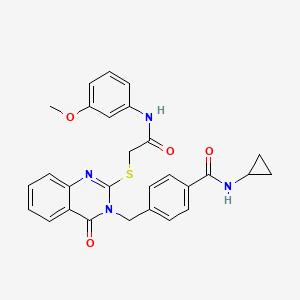

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2439567.png)

![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)

![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)

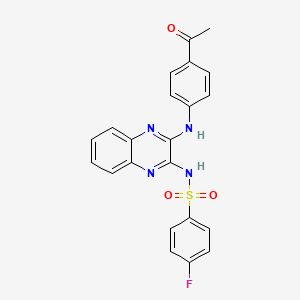

![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)

![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)

![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)